N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3S/c20-16-7-2-1-6-15(16)17-22-19-24(23-17)14(11-29-19)8-9-21-18(26)12-4-3-5-13(10-12)25(27)28/h1-7,10-11H,8-9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZZSZVKJLQRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The target compound shares a thiazolo[3,2-b][1,2,4]triazole scaffold with multiple analogs. Key structural differences lie in the substituents on the triazole-thiazole core and the benzamide side chain:
Physicochemical Properties
- In contrast, methoxy-substituted analogs (e.g., 9b) exhibit electron-donating properties, which may reduce electrophilicity .
- Solubility and Lipophilicity : The nitro group in the target compound likely decreases solubility in aqueous media compared to methoxy or trifluoromethyl derivatives (e.g., 7b, 9b), which balance lipophilicity and polarity .
- Thermal Stability : Melting points of analogs range from 130–166°C, with electron-withdrawing substituents (e.g., CF3 in 7b) correlating with higher melting points due to stronger intermolecular forces .
Research Findings
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are recognized for their diverse pharmacological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential clinical implications.
- Molecular Formula : C22H21FN4O4S
- Molecular Weight : 456.5 g/mol
- IUPAC Name : N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-nitrobenzamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound’s structure facilitates the formation of hydrogen bonds and other interactions that modulate target activity. This modulation can lead to various pharmacological effects including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For example:
- In vitro studies demonstrated that compounds similar to this compound possess potent antibacterial effects against various strains of bacteria. The minimal inhibitory concentration (MIC) values were reported in the range of 50–100 μg/mL for several tested organisms .
Anticancer Activity
Research indicates that triazolothiazole derivatives can inhibit tumor cell proliferation:
- Case Study : A derivative with a similar structure demonstrated significant growth inhibition in human-derived breast and colon cancer cell lines at nanomolar concentrations. The mechanism involved the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Similar Derivative | Breast Cancer | 0.5 | Apoptosis Induction |
| Similar Derivative | Colon Cancer | 0.8 | Cell Cycle Arrest |
Neuroprotective Effects
Some derivatives have also been evaluated for neuroprotective properties:
- In vitro assays showed that certain compounds could significantly attenuate neuronal injury in models of ischemia/reperfusion injury. Notably, these compounds exhibited reactive oxygen species (ROS) scavenging activity .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its therapeutic application:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis of this compound likely involves multi-step reactions, including:
- Coupling reactions to assemble the thiazolo-triazole core, as seen in analogous thiazole derivatives synthesized via condensation of amines with acyl chlorides in pyridine .
- Fluorophenyl incorporation through nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, given the prevalence of fluorinated aryl groups in similar structures .
- Purification via column chromatography and recrystallization (e.g., methanol/water systems) to isolate intermediates and final products . Optimization strategies include:
- Catalyst screening (e.g., palladium catalysts for cross-coupling).
- Temperature control to minimize side reactions (e.g., room temperature for acyl chloride coupling) .
- Solvent selection (e.g., THF or DMF for polar intermediates) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?
- Single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing, as observed in triazolo-thiadiazole derivatives) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and purity. For example, fluorophenyl protons exhibit distinct splitting patterns due to J-coupling .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
Q. What preliminary biological assays are suggested to evaluate its potential bioactivity?
- Enzyme inhibition assays : Target enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), which is inhibited by thiazole-containing analogs via amide anion interactions .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, given the activity of structurally related thiadiazolyl derivatives .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers employ Design of Experiments (DoE) to optimize multi-step synthesis?
- Use response surface methodology to evaluate factors like solvent polarity, reaction time, and molar ratios. For example:
- Central composite design to model yield dependence on temperature and catalyst loading.
- ANOVA analysis identifies significant variables (e.g., pyridine volume in acyl chloride reactions) .
- High-throughput screening automates condition variations for intermediate steps (e.g., coupling efficiency).
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Solubility profiling : Assess logP and aqueous solubility via shake-flask or HPLC methods. Fluorinated groups may enhance lipophilicity but reduce bioavailability .
- Metabolite identification : LC-MS/MS detects metabolic degradation products (e.g., nitro group reduction).
- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in animal models to address bioavailability gaps.
Q. Which computational modeling approaches predict target interactions and binding affinities?
- Molecular docking (AutoDock Vina or Glide) models interactions with enzymes (e.g., PFOR active site) .
- Molecular dynamics simulations (GROMACS) assess binding stability over time, focusing on hydrogen bonds between the amide group and catalytic residues .
- QSAR studies correlate substituent effects (e.g., nitro vs. trifluoromethyl groups) with bioactivity .
Q. What mechanistic studies elucidate enzyme inhibition pathways?
- Enzyme kinetics : Measure IC₅₀ and inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Site-directed mutagenesis : Modify putative binding residues (e.g., cysteine in PFOR’s active site) to confirm interaction sites.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How do structural modifications influence physicochemical stability and bioactivity?
- Nitro group replacement : Substitute with sulfonamide or carbamate to alter electron-withdrawing effects and metabolic stability .
- Thiazolo-triazole core modifications : Introduce methyl or methoxy groups to enhance steric shielding and reduce oxidative degradation .
- Fluorophenyl positional isomerism : Compare ortho-, meta-, and para-fluoro substitutions on solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
